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molecular formula C9H7F2NO3 B8637409 2-(2,5-Difluorobenzamido)acetic acid

2-(2,5-Difluorobenzamido)acetic acid

Cat. No. B8637409
M. Wt: 215.15 g/mol
InChI Key: ZEVXKGWJGNBTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835422B2

Procedure details

2-(2,5-difluorobenzamido)acetic acid was prepared in the same manner as 2-(3,4-difluorobenzamido)acetic acid described above, except that 2,5-difluorobenzoyl chloride was used in place of 3,4-difluorobenzoyl chloride. LCMS (+ESI) m/z 216.2 [M+H]+. 1H-NMR (dmso d6) δ 12.69 (br s, 1H), 8.66 (bdd, 1H), 7.55-7.30 (m, 3H), 7.75 (m, 1H), 3.93 (d, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1F)[C:5]([NH:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6].[F:16]C1C=CC(F)=CC=1C(Cl)=O>>[F:16][C:12]1[CH:13]=[CH:14][C:2]([F:1])=[CH:3][C:4]=1[C:5]([NH:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)NCC(=O)O)C=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NCC(=O)O)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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